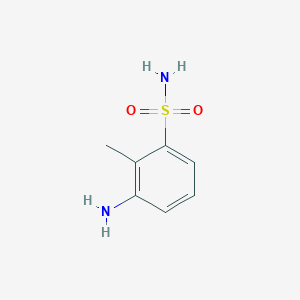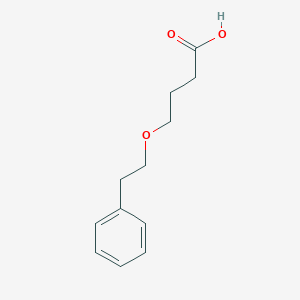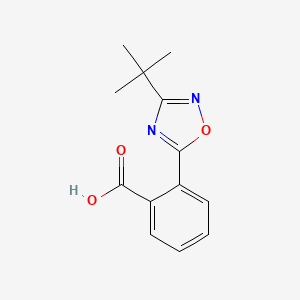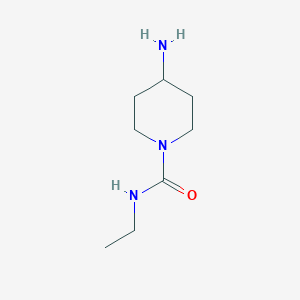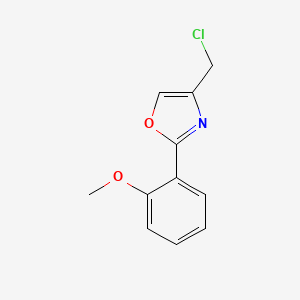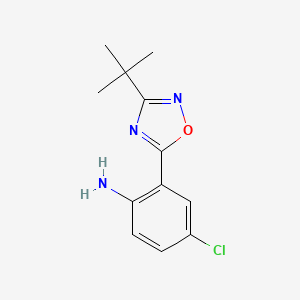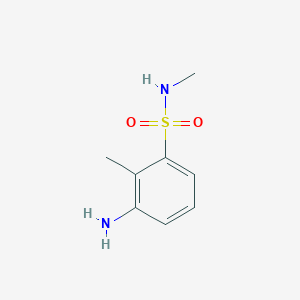![molecular formula C14H13BrN2O B1372691 N-[(4-aminophenyl)methyl]-4-bromobenzamide CAS No. 1175834-19-1](/img/structure/B1372691.png)
N-[(4-aminophenyl)methyl]-4-bromobenzamide
Übersicht
Beschreibung
“N-[(4-aminophenyl)methyl]-4-bromobenzamide” is an organic compound with a molecular weight of 305.17 . It is commonly used in scientific research.
Synthesis Analysis
While specific synthesis methods for “N-[(4-aminophenyl)methyl]-4-bromobenzamide” were not found, a general method for the synthesis of aniline-based compounds involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a catalyst .Molecular Structure Analysis
The InChI code for “N-[(4-aminophenyl)methyl]-4-bromobenzamide” is1S/C14H13BrN2O/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(16)8-2-10/h1-8H,9,16H2,(H,17,18) .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
N-[(4-aminophenyl)methyl]-4-bromobenzamide and similar compounds have been analyzed for their crystal structures using X-ray diffraction techniques. These analyses help in understanding the crystalline forms and molecular conformations of such compounds (Yasuoka, Kasai, & Kakudo, 1969).
Synthesis and Polymerization
Research has focused on synthesizing derivatives of N-[(4-aminophenyl)methyl]-4-bromobenzamide for use in polymerization reactions. These compounds have been used to create various polyimides, demonstrating the compound's versatility in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antioxidant Properties
Studies have investigated the antioxidant activity of amino-substituted benzamide derivatives, including those similar to N-[(4-aminophenyl)methyl]-4-bromobenzamide. Understanding the electrochemical oxidation mechanisms of these compounds contributes to knowledge about their free radical scavenging activities, which is important for their potential use as antioxidants (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Radiosynthesis for Medical Imaging
Certain derivatives of N-[(4-aminophenyl)methyl]-4-bromobenzamide have been explored for their potential in medical imaging, particularly in the synthesis of radioiodinated ligands. These compounds have shown promise in targeting specific receptors in the brain, which could be useful in gamma-emission tomography (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
Antiviral Activity
Research into N-phenylbenzamide derivatives, similar to N-[(4-aminophenyl)methyl]-4-bromobenzamide, has shown that these compounds can have significant antiviral activities. They have been found to be effective against certain strains of viruses at low micromolar concentrations, making them potential candidates for antiviral drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Drug Development and Synthesis
The compound and its derivatives have been synthesized and evaluated for various pharmacological activities. This includes their potential use in developing new therapeutic drugs for different medical conditions (Lingyan, Dongsheng, Zongzhou, Cheng, & Yingtang, 2011).
Safety And Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N-[(4-aminophenyl)methyl]-4-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(16)8-2-10/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMJPZWMBURWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-aminophenyl)methyl]-4-bromobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)
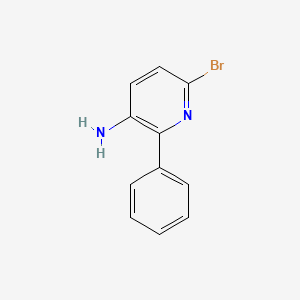

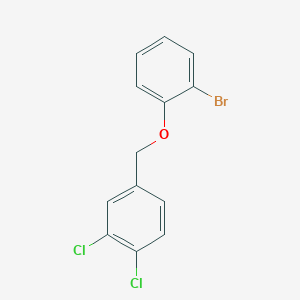
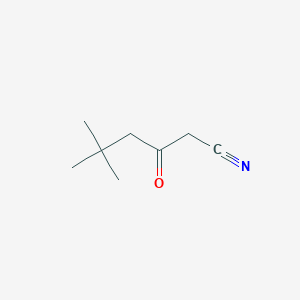
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
